Echinoside B

Cytotoxicity Gastric Cancer Triterpene Glycoside

Echinoside B is a sulfated lanostane-type triterpene oligoglycoside (saponin) originally isolated from the sea cucumber Actinopyga echinites. It belongs to a class of marine natural products known for their antifungal and cytotoxic properties.

Molecular Formula C41H65NaO16S
Molecular Weight 869.0 g/mol
Cat. No. B12294042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchinoside B
Molecular FormulaC41H65NaO16S
Molecular Weight869.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)CCCC(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)O.[Na+]
InChIInChI=1S/C41H66O16S.Na/c1-20(2)10-9-14-39(8)40(48)17-16-38(7)22-11-12-25-36(4,5)27(13-15-37(25,6)23(22)18-26(42)41(38,40)35(47)56-39)54-34-32(29(44)24(19-52-34)57-58(49,50)51)55-33-31(46)30(45)28(43)21(3)53-33;/h18,20-22,24-34,42-46,48H,9-17,19H2,1-8H3,(H,49,50,51);/q;+1/p-1
InChIKeyLECDMYXHQOSNSP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Echinoside B: Sourcing and Class Overview for This Marine Triterpene Glycoside


Echinoside B is a sulfated lanostane-type triterpene oligoglycoside (saponin) originally isolated from the sea cucumber Actinopyga echinites [1]. It belongs to a class of marine natural products known for their antifungal and cytotoxic properties [2]. The compound's structural characterization and initial bioactivity profiling have established it as a key member of the echinoside/holothurin family, with a defined molecular formula and a known sulfation pattern that is critical for its interaction with biological membranes [1]. Its presence has been subsequently confirmed in multiple other Holothuria species, indicating its broader chemotaxonomic relevance [3].

Why Generic Substitution of Echinoside B Is Scientifically Unjustified


Substituting Echinoside B with other sea cucumber saponins, such as Holothurin A or B, is not scientifically sound due to significant differences in their molecular structure that translate into quantifiable variations in biological potency and mechanism. Echinoside B possesses a unique arrangement of carbohydrate moieties and a specific sulfation pattern that distinguishes it from its structural analogs [1]. These subtle structural variations are not inert; they directly influence critical parameters such as membrane permeability, target binding affinity, and the magnitude of cytotoxic or antifungal response, as demonstrated by direct comparative studies [2]. Therefore, relying on a 'class-level' effect rather than a specific, characterized compound introduces a high degree of experimental variability and can lead to erroneous conclusions in both research and development pipelines.

Quantitative Evidence Guide for Procuring Echinoside B: Direct Comparisons with Analogs


Head-to-Head Comparison: Echinoside B's Superior Cytotoxicity Against MKN-45 Gastric Cancer Cells

In a study comparing five related triterpene glycosides isolated from the sea cucumber Holothuria scabra, Echinoside B exhibited the most potent cytotoxic activity against MKN-45 human gastric cancer cells, demonstrating an IC50 that was approximately 8.9-fold lower than that of Echinoside A and 8.8-fold lower than that of Holothurin B [1].

Cytotoxicity Gastric Cancer Triterpene Glycoside

Comparative Profiling: Echinoside B's Differential Impact on Sarcolemmal Ca2+ Permeability

A comparative study of seven saponins on isolated canine cardiac sarcolemmal vesicles established a clear rank-order for increasing passive Ca2+ efflux: Echinoside A > Echinoside B > Holothurin A > Holothurin B [1]. This finding quantitatively differentiates Echinoside B from Holothurin A and B, which are weaker inducers of Ca2+ permeability.

Membrane Permeability Cardiac Physiology Saponin Mechanism

Direct Comparison: Desulfated Echinoside B vs. Frondoside A as PAK1 Inhibitors

Desulfated Echinoside B (DEB), the direct metabolic analog of Echinoside B, demonstrated stronger binding to the oncogenic kinase PAK1 (p21-activated kinase 1) compared to Frondoside A (FRA), another prominent sea cucumber saponin, in a molecular docking study [1].

Kinase Inhibition PAK1 Molecular Docking

Class Comparison: Echinoside B's Superior Antioxidant DPPH Scavenging Activity

When tested alongside other triterpene glycosides from the same extract of Holothuria atra, Echinoside B demonstrated the highest DPPH radical scavenging activity [1]. This indicates a superior capacity for neutralizing free radicals compared to its co-occurring analogs 24-dehydroechinoside B and Holothurin B.

Antioxidant DPPH Assay Radical Scavenging

Validated Application Scenarios for Echinoside B Based on Comparative Evidence


Targeted Cytotoxicity Screening in Gastric Cancer Models

Given its demonstrated ~9-13 fold higher potency against MKN-45 human gastric cancer cells compared to Echinoside A, Holothurin A, and Holothurin B, Echinoside B is the preferred chemical probe for researchers establishing dose-response relationships in gastric cancer cell lines [1]. Its use minimizes the compound concentration required to induce a measurable effect, reducing potential off-target artifacts associated with higher doses of less potent analogs.

Intermediate-Level Studies of Membrane Permeability and Ion Flux

Echinoside B's rank-order effect on passive Ca2+ permeability, being greater than Holothurins but less than Echinoside A, positions it as the optimal tool for mechanistic studies where a controlled, intermediate level of membrane perturbation is required [1]. This is particularly relevant for investigations into the role of saponins in modulating ion channel function or membrane integrity without causing rapid, overwhelming cellular disruption.

Investigating PAK1 Kinase Inhibition and Allosteric Modulation

The computationally-validated strong binding of desulfated Echinoside B to the allosteric site of the PAK1 oncogenic kinase, exceeding that of the benchmark Frondoside A, supports the selection of Echinoside B and its derivatives for focused studies on the PAK1 signaling pathway [1]. This scenario is particularly valuable for research in oncology and kinase drug discovery where allosteric inhibitors are sought for their potential to offer greater selectivity.

Screening for Lead Compounds with Antioxidant Properties

Echinoside B's superior DPPH radical scavenging activity within its own chemical class from H. atra makes it a prioritized candidate for inclusion in natural product libraries aimed at discovering novel antioxidants [1]. It offers a higher likelihood of generating a positive hit in primary antioxidant screens compared to other saponins from the same source material.

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